(4-(Benzylsulfonyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazolo[1,5-a]pyrimidine ring, which is isoelectronic with that of purines . This ring system is an example of aza-indolizines, described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons) .Scientific Research Applications
Synthesis and Molecular Structure
Research on related compounds involves the synthesis and structural analysis of triazolo and pyrimidine derivatives. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one demonstrates the interest in developing complex heterocyclic compounds with potential biological activities (Hwang et al., 2006). These studies are foundational for understanding the chemical properties and reactivity of similar compounds, providing a basis for further exploration of their applications.
Antimicrobial and Antifungal Activities
Compounds incorporating pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and related heterocyclic frameworks have been evaluated for their biological activities, including antimicrobial and antifungal effects. The synthesis of novel derivatives and their moderate efficacy against bacterial and fungal species highlights the potential of these compounds in developing new therapeutic agents (Abdel‐Aziz et al., 2008).
Kinase Inhibition and Antitumor Activity
Further research into pyrazolo[1,5-a]pyrimidine derivatives has demonstrated their potential as kinase inhibitors, with specific compounds showing cytotoxic activity against colon tumor cell lines. Such findings indicate the relevance of these chemical frameworks in cancer research, offering a pathway for the development of new anticancer drugs (Shaaban et al., 2011).
Novel Synthetic Routes and Green Chemistry
The exploration of novel synthetic routes for related compounds, including the development of more efficient and environmentally friendly methods, reflects the ongoing efforts to improve chemical synthesis processes. This research not only advances the understanding of chemical synthesis but also contributes to the principles of green chemistry by reducing waste and improving efficiency (Gilbile et al., 2017).
Future Directions
Properties
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-14-12-15(2)25-20(21-14)22-18(23-25)19(26)24-10-8-17(9-11-24)29(27,28)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLUSOXEIGMMJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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